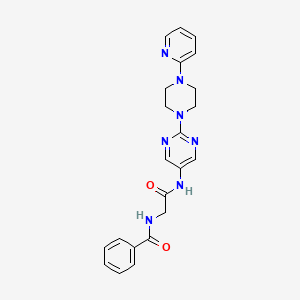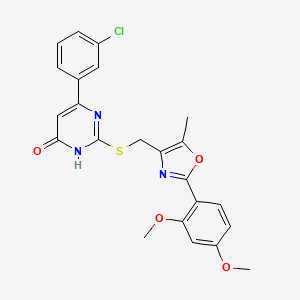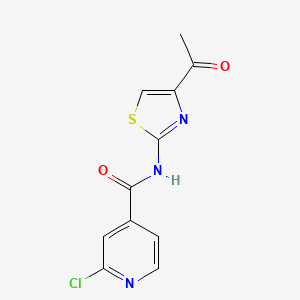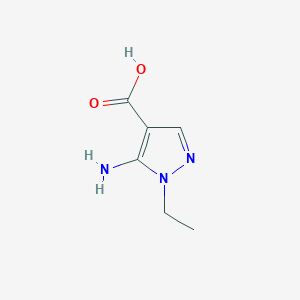![molecular formula C15H20N4O2 B2987348 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-83-0](/img/structure/B2987348.png)
8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, also known as MPP, is a compound that has been gaining attention in the scientific community due to its potential use in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antitumor Activities
Synthesis and Biological Evaluation of Polymethoxylated Fused Pyridine Ring Systems as Antitumor Agents : This research discusses the synthesis of compounds, including pyrido[2,3-d]pyrimidines, and their screening for antitumor activity. Compounds in the pyrazolo[4,3-c]pyridine series were found to be more active against tumors than those in the pyrido[3,2-c]pyridine series. The study highlights broad-spectrum antitumor activity against various tumor cell lines, notably against breast cancer and non-small cell lung cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).
Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity : This study synthesizes and evaluates the anti-inflammatory and analgesic activities of new compounds, including pyridopyrimidines. Some of these compounds exhibited promising activities, demonstrating their potential in therapeutic applications (Abu‐Hashem & Youssef, 2011).
Synthesis, Anti-Angiogenic and DNA Cleavage Studies of Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Derivatives : This research focuses on the synthesis of novel piperidine analogs and their efficacy in inhibiting in vivo angiogenesis. The compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Antiviral and Antimicrobial Effects
Synthesis and Biological Evaluation of Certain α, β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents : This paper discusses the synthesis of pyridopyrimidines and their screening for antiviral and antitumor activities. The compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Regioselective Synthesis and Antimicrobial Studies of Novel Bridgehead Nitrogen Heterocycles Containing the Thienopyrimidinone Skeleton : This study reports the synthesis of novel thieno[2,3-d]pyrimidin-4-one derivatives with bridgehead nitrogen heterocycles. These compounds displayed good in vitro antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Gaber & Moussa, 2011).
Synthesis, Characterization, and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives : This paper focuses on the synthesis of hydrazone derivatives from Piperdine-4-carboxylic acid methyl ester, including pyrimidine-2-yl piperidine derivatives. The synthesized compounds were evaluated for their antibacterial activities against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential in antimicrobial therapies (Govindasami et al., 2011).
Other Applications
- Eco-Friendly Synthesis, Biological Activity, and Evaluation of Some New Pyridopyrimidinone Derivatives as Corrosion Inhibitors : This study explores the use of pyridopyrimidinones as corrosion inhibitors for carbon steel in acid mediums. The compounds displayed inhibition efficiency, indicating their potential in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
Wirkmechanismus
Target of Action
The primary target of 8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and play a crucial role in cell division and proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . By binding to these kinases, it interferes with their activity, leading to a halt in the cell cycle . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of CDKs affects several biochemical pathways. These include the Ras/Raf/MEK/ERK pathway , the PI3K/Akt/mTOR pathway , and the p38 MAPK pathway . These pathways are involved in cell proliferation, survival, and apoptosis . By inhibiting CDKs, the compound can disrupt these pathways and induce cell death .
Pharmacokinetics
The compound’s effectiveness as a cdk inhibitor suggests that it has sufficient bioavailability to reach its target sites .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of cell death . This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target cells
Eigenschaften
IUPAC Name |
8-(2-methoxyethyl)-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-10-9-19-13(20)6-5-12-14(16-11-17-15(12)19)18-7-3-2-4-8-18/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQKQZRSYZJKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)

![5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2987271.png)

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2987276.png)
![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)



